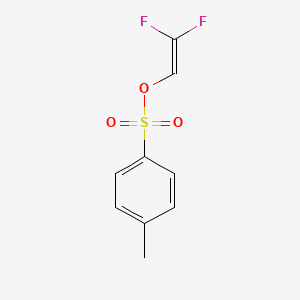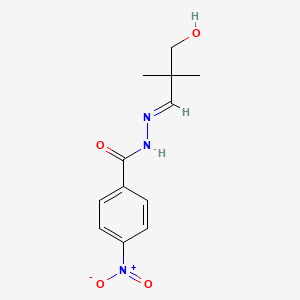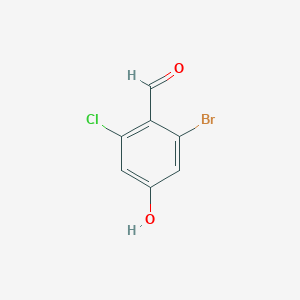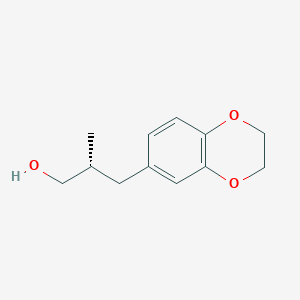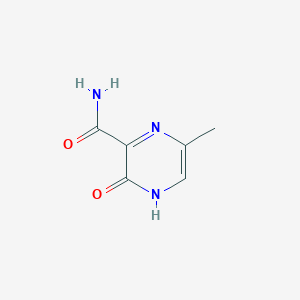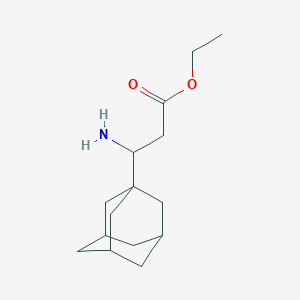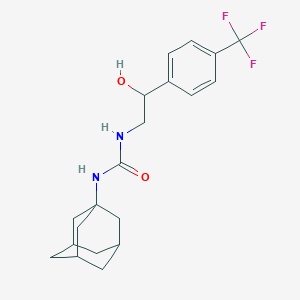
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea, also known as Aducanumab, is a monoclonal antibody that has shown promising results in the treatment of Alzheimer's disease.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have synthesized a series of 1,3-disubstituted ureas containing adamantane fragments, demonstrating the versatility of these compounds in chemical synthesis. For instance, D’yachenko et al. (2019) described the synthesis of 1,3-disubstituted ureas with adamantane and pyrazole fragments, highlighting their inhibitory activity against human soluble epoxide hydrolase (sEH) and water solubility (D’yachenko et al., 2019). Similarly, Danilov et al. (2020) developed methods for synthesizing N,N′-disubstituted ureas containing an adamantane fragment, further expanding the chemical utility of these compounds (Danilov et al., 2020).
Pharmacological Applications
The pharmacological potential of adamantane-containing ureas, particularly as inhibitors of soluble epoxide hydrolase (sEH), has been a significant area of research. These compounds are studied for their anti-inflammatory and analgesic properties. For example, a study by Rose et al. (2010) on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of sEH in mice showed substantial improvements in pharmacokinetic parameters and reduction of inflammatory pain, compared to adamantane-based inhibitors (Rose et al., 2010). This research suggests that modifications of the adamantane moiety can lead to compounds with enhanced biological activity and pharmacokinetic profiles.
Anti-inflammatory and Analgesic Effects
The substituted phenyl groups in urea-based sEH inhibitors have been found to improve pharmacokinetic profiles and anti-inflammatory effects in murine models. Liu et al. (2013) demonstrated that replacing the adamantyl group with a substituted phenyl group in sEH inhibitors resulted in compounds with more favorable pharmacokinetic properties and potent efficacy in vivo, indicating a new strategy for the development of sEH inhibitors (Liu et al., 2013).
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2O2/c21-20(22,23)16-3-1-15(2-4-16)17(26)11-24-18(27)25-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,17,26H,5-11H2,(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTZJFUKCTZGGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

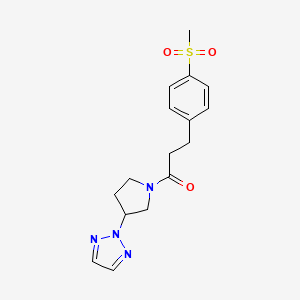
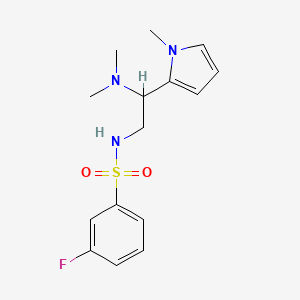
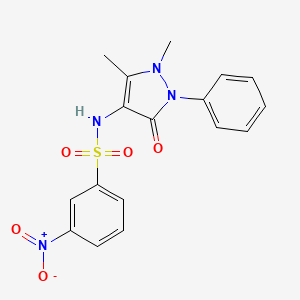
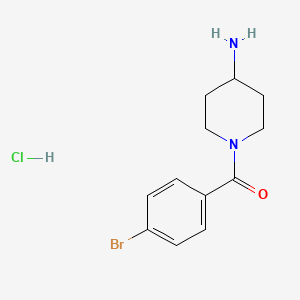
![1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B2412331.png)
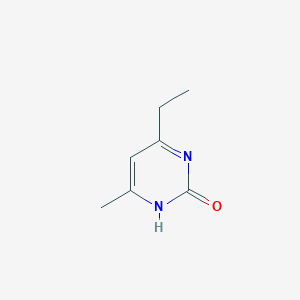
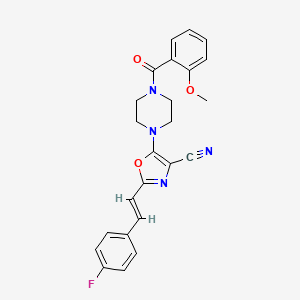
![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)
